5-Octadecanone

Übersicht

Beschreibung

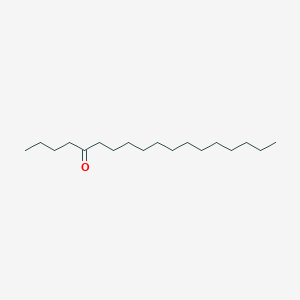

5-Octadecanone is an organic compound with the chemical formula C18H36OThis compound is a colorless liquid with a molecular weight of 268.48 g/mol and a boiling point of approximately 296-297°C .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 5-Octadecanone can be synthesized through various methods. One common method involves the catalytic oxidation of octadecane using oxygen in the presence of a metal catalyst such as copper or manganese dioxide . Another method includes the reaction of stearoyl chloride with phenol in the presence of aluminum chloride, which can be carried out in different solvents like tetrachloroethane or nitrobenzene .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic oxidation of octadecane. This method is preferred due to its efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Octadecanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo substitution reactions, particularly at the carbonyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like Grignard reagents can be used for nucleophilic addition to the carbonyl group.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted ketones and alcohols.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Synthesis Intermediate

5-Octadecanone is commonly used as an intermediate in the synthesis of other organic compounds. Its role as a precursor allows for the production of various derivatives through chemical reactions such as oxidation, reduction, and substitution. For instance, it can be oxidized to form carboxylic acids or reduced to produce alcohols, making it valuable in organic synthesis.

Table 1: Chemical Reactions of this compound

| Reaction Type | Product Type | Common Reagents |

|---|---|---|

| Oxidation | Carboxylic acids | Potassium permanganate, CrO₃ |

| Reduction | Alcohols | Lithium aluminum hydride, NaBH₄ |

| Substitution | Substituted ketones | Grignard reagents |

Biological Applications

Biological Activity Studies

Research has indicated that this compound may exhibit biological activities, including antimicrobial and anti-inflammatory properties. Studies have shown its interactions with enzymes, suggesting potential therapeutic uses. For example, its presence in certain natural extracts has been linked to various health benefits, including antioxidant effects.

Case Study: Antimicrobial Activity

A study examining the bioactive compounds in Phellinus pectinatus found that this compound contributed to the antimicrobial properties of the mushroom extract. The compound's efficacy against bacteria highlights its potential as a natural preservative or therapeutic agent in treating infections .

Medical Applications

Therapeutic Potential

Ongoing research is exploring the therapeutic uses of this compound, particularly in cancer treatment and other diseases. Its ability to interact with biological systems makes it a candidate for drug development. For instance, preliminary studies suggest that it may inhibit tumor growth through specific molecular pathways.

Case Study: Cancer Research

The National Cancer Institute's Development Therapeutics Program has investigated various compounds, including this compound, for their potential as cancer therapeutic agents. The compound's unique structural features may allow it to target specific cancer cell pathways effectively .

Industrial Applications

Lubricants and Solvents

In industrial settings, this compound is utilized in formulating lubricants and solvents due to its surface-active properties. Its stability and effectiveness make it suitable for use in various applications, including automotive and manufacturing processes.

Table 2: Industrial Uses of this compound

| Application Type | Description |

|---|---|

| Lubricants | Used in formulations for machinery |

| Solvents | Acts as a solvent in chemical processes |

Wirkmechanismus

The mechanism of action of 5-Octadecanone involves its interaction with various molecular targets. It can act as a substrate for enzymes, leading to the formation of different products through enzymatic reactions. The pathways involved depend on the specific reactions it undergoes, such as oxidation or reduction .

Vergleich Mit ähnlichen Verbindungen

Octadecanone: Similar in structure but differs in the position of the carbonyl group.

Stearone: Another ketone with a similar carbon chain length but different functional groups.

Uniqueness: 5-Octadecanone is unique due to its specific position of the carbonyl group, which influences its reactivity and interactions with other molecules. This makes it distinct from other similar compounds like octadecanone and stearone .

Biologische Aktivität

5-Octadecanone, also known as 1-nonadecanone, is a long-chain ketone with the chemical formula C18H36O. It is a colorless liquid at room temperature and has garnered attention in various fields, particularly in biology and medicine, for its potential biological activities. This article will explore the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Weight : 268.48 g/mol

- Boiling Point : Approximately 296-297°C

- Structure : Characterized by a carbonyl group (C=O) located at the fifth carbon of the chain.

This compound exhibits several biological activities primarily through its interactions with various enzymes and molecular targets. The compound can act as a substrate for enzymatic reactions, leading to the formation of different products through processes such as:

- Oxidation : Converts to carboxylic acids.

- Reduction : Forms alcohols.

- Substitution Reactions : Particularly at the carbonyl group, leading to various substituted compounds.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential use in developing antimicrobial agents. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis .

Anti-inflammatory Effects

This compound has been shown to modulate inflammatory pathways. It can downregulate the expression of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies using LPS-stimulated macrophages revealed that this compound significantly reduced nitric oxide (NO) production and inhibited cyclooxygenase-2 (COX-2) expression, which are critical mediators in inflammatory responses .

Cytotoxicity

The compound exhibits cytotoxic effects on various cancer cell lines. For instance, studies have reported that this compound induces apoptosis in human cancer cells like MCF-7 (breast cancer) and HL-60 (leukemia) with IC50 values indicating significant potency. The cytotoxic mechanism is believed to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Case Studies

- Antimicrobial Efficacy : In a laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as a natural antimicrobial agent .

- Anti-inflammatory Study : In a zebrafish model, administration of this compound led to reduced inflammation markers following LPS exposure. The downregulation of iNOS and COX-2 was confirmed through histological analysis, supporting its application in inflammatory diseases .

- Cytotoxicity Assessment : A comparative study on various ketones showed that this compound had a higher cytotoxic effect on MCF-7 cells compared to other long-chain fatty acids, with an IC50 value of approximately 15 µM .

Comparative Analysis with Similar Compounds

| Compound Name | Structure/Position | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | C=O at C5 | Antimicrobial, anti-inflammatory, cytotoxic | ~15 (MCF-7) |

| Octadecanone | C=O at C1 | Limited studies available | N/A |

| Stearone | C=O at C17 | Mild cytotoxicity | N/A |

Eigenschaften

IUPAC Name |

octadecan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O/c1-3-5-7-8-9-10-11-12-13-14-15-17-18(19)16-6-4-2/h3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLQCXKKPOOBJFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80171328 | |

| Record name | 5-Octadecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18276-99-8 | |

| Record name | 5-Octadecanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018276998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Octadecanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101078 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Octadecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.